molecular formula C11H8ClNO B143970 2-Chloro-1-(8-quinolinyl)ethanone CAS No. 129486-81-3

2-Chloro-1-(8-quinolinyl)ethanone

Cat. No. B143970
CAS RN: 129486-81-3
M. Wt: 205.64 g/mol
InChI Key: DQVZSJJKBMELPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(8-quinolinyl)ethanone, also known as CQ, is a chemical compound that has been widely used in scientific research due to its unique properties. CQ is a synthetic molecule that is derived from quinoline and has a chloro group attached to it. It has been shown to have a variety of biological activities, including antimalarial, antitumor, and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(8-quinolinyl)ethanone is not fully understood, but it has been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. 2-Chloro-1-(8-quinolinyl)ethanone has also been shown to inhibit autophagy, a process that is involved in the degradation of cellular components. In addition, 2-Chloro-1-(8-quinolinyl)ethanone has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
2-Chloro-1-(8-quinolinyl)ethanone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. 2-Chloro-1-(8-quinolinyl)ethanone has also been shown to inhibit autophagy, a process that is involved in the degradation of cellular components. In addition, 2-Chloro-1-(8-quinolinyl)ethanone has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

2-Chloro-1-(8-quinolinyl)ethanone has several advantages for lab experiments. It is a synthetic molecule that can be easily synthesized in large quantities. 2-Chloro-1-(8-quinolinyl)ethanone is also relatively stable and can be stored for long periods of time. However, 2-Chloro-1-(8-quinolinyl)ethanone also has some limitations for lab experiments. It has been shown to have toxic effects on some cell types, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for the use of 2-Chloro-1-(8-quinolinyl)ethanone in scientific research. 2-Chloro-1-(8-quinolinyl)ethanone has been shown to have antimalarial, antitumor, and anti-inflammatory effects, and further research is needed to fully understand its mechanism of action. 2-Chloro-1-(8-quinolinyl)ethanone has also been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy, and further research is needed to explore these applications. Additionally, 2-Chloro-1-(8-quinolinyl)ethanone has been shown to have potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease, and further research is needed to explore this potential.

Scientific Research Applications

2-Chloro-1-(8-quinolinyl)ethanone has been widely used in scientific research due to its unique properties. It has been shown to have antimalarial, antitumor, and anti-inflammatory effects. 2-Chloro-1-(8-quinolinyl)ethanone has also been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.

properties

CAS RN

129486-81-3

Product Name

2-Chloro-1-(8-quinolinyl)ethanone

Molecular Formula

C11H8ClNO

Molecular Weight

205.64 g/mol

IUPAC Name

2-chloro-1-quinolin-8-ylethanone

InChI

InChI=1S/C11H8ClNO/c12-7-10(14)9-5-1-3-8-4-2-6-13-11(8)9/h1-6H,7H2

InChI Key

DQVZSJJKBMELPE-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)C(=O)CCl)N=CC=C2

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)CCl)N=CC=C2

synonyms

Ethanone, 2-chloro-1-(8-quinolinyl)-

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of n-BuLi (28 mL, 44.0 mmol, 1.6M in hexanes) at −78° C. was added a solution of 8-bromoquinoline (8.5 g, 40.0 mmol) in Et2O (60 mL) over 20 minutes. After stirring for 22 minutes, a solution of 2-chloro-N-methoxy-N-methylacetamide (5.7 g, 41 mmol) in THF (35 mL) was added over 12 minutes (see Tillyer, R. et al; Synlett 225-226, 1996; and Dolling, U. H. et al; U.S. Pat. No. 5,786,515). After 3 hours the reaction was poured into 11 mL, 4N HCl. The aqueous phase was neutralized to pH 7 using solid NaHCO3 and partitioned with Et2O (2×100 mL). The combined organic phase was washed with brine (50 mL), dried over Na2SO4 and concentrated in vacuo. Purification via SiO2 chromatography (20% EtOAc/hexanes) afforded the product as a yellow solid (4.2 g). 1H NMR (300 Hz, CDCl3) δ 9.0-8.96 (m, 1H), 8.26-8.19 (m, 2H), 8.04-8.01 (m, 1H), 7.68-7.63 (m, 1H), 7.52-7.48 (m, 1H), 5.37 (s, 2H).
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28 mL
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